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Methyl 5,6-diaminonicotinate

Cat. No.: B173985
CAS No.: 104685-76-9
M. Wt: 167.17 g/mol
InChI Key: KZFTZZIOEVUOOT-UHFFFAOYSA-N
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Description

Significance of Pyridine (B92270) Scaffolds in Modern Organic Synthesis

The pyridine ring, a nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry and materials science. rsc.orgsemanticscholar.org Its presence is noted in numerous FDA-approved drugs, highlighting its importance in the development of clinically relevant agents. rsc.orgsemanticscholar.org The nitrogen atom within the pyridine ring imparts unique properties, including weak basicity and the ability to participate in hydrogen bonding, which can enhance the aqueous solubility and pharmacological characteristics of drug molecules. mdpi.comnih.gov Pyridine scaffolds are integral to a vast number of pharmaceuticals and agrochemicals. semanticscholar.org Their utility stems from their structural and electronic properties, which allow for a wide range of chemical modifications. This versatility has led to the development of numerous synthetic methods for creating functionalized pyridines, further expanding their application in drug discovery and materials science. nih.gov

Overview of Diaminonicotinate Compounds as Strategic Synthetic Intermediates

Diaminonicotinate compounds, characterized by a pyridine ring bearing two amino groups and a carboxylate functional group, are highly valuable intermediates in organic synthesis. The presence of multiple reactive sites—the two amino groups, the carboxylate, and the pyridine ring itself—allows for a variety of subsequent chemical modifications. These compounds serve as key building blocks for the construction of fused heterocyclic systems, which are prevalent in many biologically active molecules. The diaminonicotinate scaffold, for instance, facilitates hydrogen bonding and metal coordination, making it relevant in catalysis and drug design. The strategic positioning of the amino and carboxylate groups can direct the regioselectivity of subsequent reactions, enabling the synthesis of complex target molecules with a high degree of control.

Current Research Landscape and Emerging Directions for Methyl 5,6-diaminonicotinate

This compound is a specific diaminonicotinate derivative that has garnered significant attention in the research community. Its chemical structure, featuring vicinal amino groups and a methyl ester, makes it a particularly useful precursor for the synthesis of various heterocyclic compounds, such as imidazo[4,5-b]pyridines. googleapis.com Current research often focuses on leveraging this compound as a starting material for the development of novel therapeutic agents. For example, it has been utilized in the synthesis of compounds targeting melanocortin-4 receptors, which are implicated in the regulation of body weight. googleapis.com

A common synthetic route to this compound involves the catalytic hydrogenation of methyl 6-amino-5-nitronicotinate. prepchem.com In a typical procedure, methyl 6-amino-5-nitronicotinate is dissolved in a solvent like methanol (B129727), and a palladium-on-carbon catalyst is added. prepchem.com The mixture is then subjected to a hydrogen atmosphere at room temperature and normal pressure until the stoichiometric amount of hydrogen is absorbed. prepchem.com After filtration of the catalyst and evaporation of the solvent, the resulting residue is recrystallized to yield this compound as yellow, needle-like crystals. prepchem.com

Emerging research directions are likely to continue exploring the utility of this compound as a scaffold for creating diverse molecular libraries for high-throughput screening. Its role as a building block in the synthesis of complex molecules with potential therapeutic applications is a key area of investigation. myskinrecipes.com The development of more efficient and sustainable synthetic methods for its preparation and its derivatives is also an active area of research.

Physicochemical Properties of this compound

The utility of a chemical compound in synthesis is largely dictated by its physical and chemical properties. A comprehensive understanding of these characteristics is essential for its effective application.

PropertyValue
Molecular Formula C7H9N3O2
Molecular Weight 167.17 g/mol nih.gov
Appearance Solid cymitquimica.com
Melting Point 154-155 °C prepchem.com
CAS Number 104685-76-9 nih.gov

This table presents key physicochemical properties of this compound.

Synthetic Applications

This compound is a versatile intermediate in the synthesis of a variety of heterocyclic compounds. Its two adjacent amino groups are particularly suited for condensation reactions to form five-membered rings fused to the pyridine core.

A significant application is in the preparation of imidazo[4,5-b]pyridine derivatives. For instance, reaction with appropriate reagents can lead to the formation of a fused imidazole (B134444) ring, a structural motif present in numerous biologically active compounds. googleapis.com The ester group can be further modified, for example, through hydrolysis to the corresponding carboxylic acid, which can then be coupled with amines to form amides, expanding the molecular diversity accessible from this starting material.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H9N3O2 B173985 Methyl 5,6-diaminonicotinate CAS No. 104685-76-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 5,6-diaminopyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2/c1-12-7(11)4-2-5(8)6(9)10-3-4/h2-3H,8H2,1H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZFTZZIOEVUOOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(N=C1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80432789
Record name METHYL 5,6-DIAMINONICOTINATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80432789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104685-76-9
Record name METHYL 5,6-DIAMINONICOTINATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80432789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 5,6-diaminopyridine-3-carboxylate
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Advanced Synthetic Methodologies for Methyl 5,6 Diaminonicotinate

Established Synthetic Pathways to Methyl 5,6-diaminonicotinate

The synthesis of this compound has been approached through several established chemical routes. These methods primarily involve the functionalization of pre-existing pyridine (B92270) rings or the construction of the pyridine ring system itself.

Esterification of 5,6-Diaminonicotinic Acid and Related Precursors

The direct esterification of 5,6-diaminonicotinic acid with methanol (B129727) is a straightforward approach to obtaining this compound. This reaction typically falls under the category of Fischer-Speier esterification, which involves the use of an acid catalyst. masterorganicchemistry.com

The mechanism of acid-catalyzed esterification proceeds through several equilibrium steps. masterorganicchemistry.comresearchgate.net Initially, the carbonyl oxygen of the carboxylic acid is protonated by the acid catalyst (e.g., sulfuric acid), which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.com Subsequently, the alcohol (methanol) acts as a nucleophile, attacking the protonated carbonyl carbon to form a tetrahedral intermediate. masterorganicchemistry.com A proton transfer then occurs from the newly added hydroxyl group to one of the original hydroxyl groups, creating a good leaving group (water). masterorganicchemistry.com Finally, the elimination of a water molecule and deprotonation of the remaining hydroxyl group yields the ester and regenerates the acid catalyst. masterorganicchemistry.com To drive the equilibrium towards the product side, an excess of the alcohol is often used, or the water formed during the reaction is removed. masterorganicchemistry.com

Commonly used acid catalysts for this type of reaction include sulfuric acid (H₂SO₄) and hydrochloric acid (HCl). researchgate.netbyjus.com The reaction is typically conducted under reflux conditions to increase the reaction rate. researchgate.net

An alternative and widely cited pathway involves the esterification of a precursor molecule, followed by the introduction of the amino groups. A key example is the synthesis starting from a nitrated precursor, which is then reduced.

Multistep Synthetic Routes and Their Mechanistic Considerations

Multistep syntheses are often employed to achieve higher purity and better yields by introducing functional groups in a controlled sequence. A prevalent multistep route to this compound involves the reduction of a nitro-substituted precursor.

One of the most common methods starts with Methyl 6-amino-5-nitronicotinate. nih.govprepchem.com This precursor already contains the required methyl ester group. The synthesis is completed by the reduction of the nitro group at the 5-position to an amino group. This transformation is typically achieved through catalytic hydrogenation. nih.govprepchem.com

The mechanism for catalytic hydrogenation involves the use of a metal catalyst, most commonly palladium on a carbon support (Pd/C). nih.govprepchem.com Hydrogen gas is adsorbed onto the surface of the metal catalyst. The nitro compound also adsorbs to the catalyst surface, facilitating the transfer of hydrogen atoms to the nitro group. This process occurs in a stepwise manner, likely proceeding through nitroso and hydroxylamine (B1172632) intermediates before the final amino group is formed.

A typical procedure involves dissolving Methyl 6-amino-5-nitronicotinate in a solvent such as methanol, adding a catalytic amount of 5% or 10% Pd/C, and then introducing hydrogen gas at room temperature and atmospheric pressure. nih.govprepchem.com The reaction is monitored until the stoichiometric amount of hydrogen is consumed. nih.gov

Another multistep approach could involve building the diaminopyridine structure first, followed by esterification. For example, a synthesis could start from 3,5-diaminopyridine, where the amino groups are first protected (e.g., as di-Boc derivatives), followed by other functionalizations and finally deprotection. nih.gov

Development of Novel and Green Chemistry Approaches for this compound Synthesis

In line with the principles of green chemistry, recent research has focused on developing more environmentally benign synthetic methods. These approaches aim to reduce waste, use safer solvents, and improve energy efficiency. For the synthesis of pyridine derivatives, including nicotinic acid esters, techniques such as microwave-assisted synthesis and ultrasound-assisted synthesis have shown considerable promise. researchgate.netnih.govbohrium.comajrconline.org

Microwave-assisted organic synthesis utilizes microwave irradiation to heat the reaction mixture. This technique can dramatically reduce reaction times, often from hours to minutes, and in many cases, improve product yields and purity. nih.govajrconline.orgacs.org For the synthesis of nicotinic acid esters, microwave irradiation has been successfully applied, offering a faster and more efficient alternative to conventional heating. ajrconline.orgresearchgate.netgoogle.com

Ultrasound-assisted synthesis, or sonochemistry, employs the energy of ultrasound to induce cavitation in the reaction medium, which can enhance reaction rates and yields. researchgate.netbiointerfaceresearch.comacs.orggrupomarista.org.br This method has been used for the synthesis of various esters, often at room temperature, thus reducing energy consumption. biointerfaceresearch.comgrupomarista.org.br The use of ultrasound for the synthesis of nicotinic acid esters has been reported to be a simple, rapid, and green method. researchgate.netbiointerfaceresearch.com The advantages include shorter reaction times and milder reaction conditions compared to conventional methods. researchgate.netbiointerfaceresearch.com

Furthermore, the development of green catalysts, such as solid-acid catalysts, and the use of environmentally friendly solvents like water or polyethylene (B3416737) glycol (PEG) are key areas of research in the green synthesis of pyridine derivatives. researchgate.netmdpi.com

Optimization of Reaction Conditions and Yields in this compound Preparation

Optimizing reaction conditions is critical for maximizing the yield and purity of the final product while minimizing costs and environmental impact. For the synthesis of this compound, several parameters can be adjusted.

In the case of catalytic hydrogenation of Methyl 6-amino-5-nitronicotinate, key factors include the choice of catalyst, catalyst loading, hydrogen pressure, temperature, and solvent. While palladium on carbon is a common choice, other catalysts could be explored. The reaction is typically run at room temperature and atmospheric pressure, which are favorable from an energy perspective. nih.govprepchem.com One documented synthesis reports a yield of 80% (0.8 g of product from 1.0 g of starting material) using this method. nih.govprepchem.com

Table 1: Example of a Synthetic Protocol and Yield for this compound

Starting MaterialReagentsSolventConditionsProduct YieldReference
Methyl 6-amino-5-nitronicotinate (1.0 g)5% Palladium-carbon (0.1 g), H₂Methanol (10 ml)Room temperature, normal pressure80% nih.gov, prepchem.com

For esterification reactions, optimization involves the choice of acid catalyst, the ratio of alcohol to carboxylic acid, reaction temperature, and reaction time. Using a large excess of the alcohol can shift the equilibrium to favor ester formation. masterorganicchemistry.com Reaction progress can be monitored using techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.

Analytical and Preparative Techniques for this compound Isolation and Purification

After the synthesis, the isolation and purification of this compound are essential to obtain a product of high purity. The choice of technique depends on the physical properties of the compound and the nature of the impurities.

A common and effective method for purifying solid organic compounds is recrystallization . nih.govprepchem.com In the case of this compound, which is obtained as yellow needle-like crystals, ethanol (B145695) has been reported as a suitable solvent for recrystallization. nih.gov This process involves dissolving the crude product in a minimum amount of hot solvent and then allowing it to cool slowly, whereupon the pure compound crystallizes out, leaving impurities behind in the solution.

Chromatographic techniques are also widely used for the purification of pyridine derivatives.

Column chromatography using silica (B1680970) gel is a standard method for separating compounds based on their polarity. A solvent system, such as a mixture of hexane (B92381) and ethyl acetate, can be used to elute the desired compound from the column.

High-Performance Liquid Chromatography (HPLC) , particularly preparative HPLC, can be employed for high-purity isolations. Reversed-phase HPLC is a precise method for the determination and purification of various derivatives. researchgate.net For diaminopyridine derivatives, specialized HPLC methods, including chiral HPLC for separating isomers, have been developed. google.comresearchgate.net Cation-exchange chromatography has also been shown to be effective for the purification of aminopyridine derivatives. nih.gov

Once purified, the identity and purity of this compound are confirmed using various analytical techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure. bldpharm.comnih.gov

Mass Spectrometry (MS) is used to confirm the molecular weight of the compound. bldpharm.com

Melting point determination is a quick and easy way to assess the purity of a crystalline solid. A sharp melting point range close to the literature value (154-155 °C) indicates high purity. nih.gov

Table 2: Analytical Techniques for this compound

TechniquePurposeReference
RecrystallizationPurification of the solid product. nih.gov, prepchem.com
HPLCPurification and purity assessment. , bldpharm.com
NMR SpectroscopyStructural elucidation and characterization. bldpharm.com, nih.gov
Mass SpectrometryDetermination of molecular weight. , bldpharm.com
Melting PointAssessment of purity. nih.gov

Reactivity and Mechanistic Chemical Transformations of Methyl 5,6 Diaminonicotinate

Reactions Involving the Primary Amino Functionalities

The two primary amino groups on the pyridine (B92270) ring are key sites for a variety of chemical reactions, including nucleophilic substitutions, condensations, oxidations, and cyclizations.

Nucleophilic Substitution Reactions and Their Scope

The amino groups of Methyl 5,6-diaminonicotinate can act as nucleophiles in substitution reactions. While direct nucleophilic substitution on the pyridine ring at the positions of the amino groups is not typical, the amino groups themselves can be displaced under certain conditions. For instance, through processes like the Sandmeyer reaction, the amino groups can be converted into other functional groups.

Furthermore, the electronic nature of the pyridine ring, influenced by the amino and ester groups, can affect its susceptibility to nucleophilic aromatic substitution (SNAr) at other positions if suitable leaving groups are present. The electron-donating nature of the amino groups generally deactivates the ring towards nucleophilic attack unless strong electron-withdrawing groups are also present. The scope of these reactions is often explored in the synthesis of substituted pyridines, where the modulation of electronic effects is crucial for directing the regioselectivity of the substitution. rsc.org

Condensation Reactions, Including Schiff Base Formation and Derivatives

The primary amino groups of this compound readily undergo condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form Schiff bases (imines). researchgate.netrsisinternational.org This reaction typically proceeds via a nucleophilic addition of the amine to the carbonyl carbon, forming a carbinolamine intermediate, which then dehydrates to yield the C=N double bond of the Schiff base. rsisinternational.org

The formation of Schiff bases can be catalyzed by either acid or base and is a reversible process. mdpi.com These Schiff base derivatives are often stable compounds and can serve as intermediates for the synthesis of more complex heterocyclic systems. The reaction can be influenced by factors such as the nature of the carbonyl compound and the reaction conditions.

A representative condensation reaction is shown below:

Reactants: this compound, Aldehyde/Ketone

Product: Schiff Base

By-product: Water

These Schiff bases can be further modified, for example, through reduction of the imine bond to form secondary amines or by using them as ligands for the formation of metal complexes. researchgate.net

Oxidation Pathways of the Amine Moieties

The primary amino groups of this compound are susceptible to oxidation. Depending on the oxidizing agent and reaction conditions, various products can be obtained. Mild oxidation may lead to the formation of nitroso or nitro derivatives. For instance, treatment with an appropriate oxidizing agent can convert one or both amino groups into nitro groups.

Conversely, the synthesis of this compound itself often involves the reduction of a dinitro precursor, highlighting the reversible nature of this transformation. The controlled oxidation of one amino group while leaving the other intact can be a synthetic challenge, often requiring careful selection of reagents and protection strategies.

Cyclization Reactions for the Construction of Fused Heterocyclic Ring Systems

The ortho-disposed amino groups in this compound make it an excellent precursor for the synthesis of fused heterocyclic ring systems. sioc-journal.cnresearchgate.netmdpi.comuomustansiriyah.edu.iq These reactions involve the condensation of the two amino groups with a suitable bifunctional electrophile to form a new ring fused to the pyridine core.

A variety of fused systems can be synthesized, including:

Imidazopyridines: Reaction with carboxylic acids or their derivatives (e.g., orthoesters, acid chlorides) can lead to the formation of a fused imidazole (B134444) ring.

Pyrazinopyridines: Condensation with α-dicarbonyl compounds, such as glyoxal (B1671930) or diacetyl, can yield fused pyrazine (B50134) rings.

Triazolopyridines: Treatment with nitrous acid can lead to diazotization of one amino group, followed by intramolecular cyclization to form a fused triazole ring.

These cyclization reactions are of significant interest as they provide access to a wide range of polycyclic aromatic compounds with potential applications in medicinal chemistry and materials science. sioc-journal.cnresearchgate.net The specific outcome of the cyclization is dependent on the nature of the co-reactant and the reaction conditions employed.

Reactions Involving the Methyl Ester Group

The methyl ester group at the 3-position of the pyridine ring offers another site for chemical modification.

Hydrolysis and Transesterification Kinetics and Thermodynamics

The methyl ester group of this compound can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. mdpi.comgoogle.com Base-catalyzed hydrolysis (saponification) is typically irreversible, while acid-catalyzed hydrolysis is an equilibrium process. uark.edu The rate of hydrolysis is influenced by factors such as temperature, pH, and the presence of catalysts.

Transesterification, the conversion of the methyl ester to another ester, can be achieved by reacting this compound with an excess of another alcohol in the presence of an acid or base catalyst. uark.edumasterorganicchemistry.com This is also an equilibrium-controlled process, and the use of a large excess of the new alcohol is necessary to drive the reaction to completion. masterorganicchemistry.com

The thermodynamics of both hydrolysis and transesterification are governed by the relative stabilities of the reactants and products. The kinetics of these reactions can be studied to determine the reaction rates and activation energies, providing insight into the reaction mechanisms.

ReactionCatalystConditionsProduct
HydrolysisAcid or BaseAqueous5,6-Diaminonicotinic acid
TransesterificationAcid or BaseExcess of another alcoholCorresponding alkyl 5,6-diaminonicotinate

Reduction Reactions to Corresponding Alcohol Derivatives

The ester functionality of this compound can be reduced to its corresponding primary alcohol, (5,6-diaminopyridin-3-yl)methanol. This transformation is a standard reaction for nicotinate (B505614) esters, typically achieved using powerful reducing agents. While esters are generally less reactive towards reduction than aldehydes or ketones, strong hydride reagents can effectively carry out this conversion. researchgate.netmasterorganicchemistry.com

Commonly employed reducing agents for this purpose include lithium aluminum hydride (LiAlH₄) and, under certain conditions, sodium borohydride (B1222165) (NaBH₄). organic-chemistry.org Lithium aluminum hydride is an exceedingly powerful reducing agent capable of reducing most carbonyl functional groups, including esters. researchgate.net Sodium borohydride is a milder agent, and its reactivity towards esters is significantly slower than towards aldehydes and ketones. researchgate.netscholarsresearchlibrary.com However, its reducing power can be enhanced by using it in conjunction with solvents like methanol (B129727) or in large excess, making it a viable option for ester reduction. researchgate.netscholarsresearchlibrary.com For instance, the reduction of methyl nicotinate to 3-pyridyl methanol has been successfully demonstrated using a NaBH₄-Methanol system. researchgate.netscholarsresearchlibrary.com It is inferred that similar conditions would be applicable for the reduction of this compound.

The general mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the reducing agent to the electrophilic carbonyl carbon of the ester group. This is followed by the departure of the methoxy (B1213986) group (-OCH₃) and a subsequent second hydride attack on the intermediate aldehyde, which is then protonated during workup to yield the primary alcohol.

Table 1: Reagents for Reduction of this compound

Reducing AgentExpected ProductTypical ConditionsReference
Lithium Aluminum Hydride (LiAlH₄)(5,6-diaminopyridin-3-yl)methanolAnhydrous ether (e.g., THF)
Sodium Borohydride (NaBH₄)(5,6-diaminopyridin-3-yl)methanolMethanol (MeOH), elevated temperatures, or large excess researchgate.netscholarsresearchlibrary.com

Electrophilic Aromatic Substitution Reactions on the Pyridine Nucleus

The reactivity of the pyridine ring in this compound towards electrophilic aromatic substitution (SₑAr) is significantly influenced by the electronic properties of its three substituents: the two amino groups at positions 5 and 6, and the methyl carboxylate group at position 3.

Pyridine itself is generally unreactive towards electrophilic substitution compared to benzene. wikipedia.org This is due to the electron-withdrawing effect of the electronegative nitrogen atom, which deactivates the ring. uoanbar.edu.iq Furthermore, under the acidic conditions often required for SₑAr, the pyridine nitrogen is protonated, further increasing the deactivation. wikipedia.org

However, the substituents on the this compound ring dramatically alter this inherent reactivity.

Amino Groups (-NH₂) : The amino groups at C5 and C6 are powerful activating groups due to the ability of the nitrogen lone pair to donate electron density into the ring via resonance. They are ortho- and para-directing.

Methyl Ester Group (-COOCH₃) : The methyl ester group at C3 is a deactivating group, withdrawing electron density from the ring through both inductive and resonance effects. It is a meta-director.

The net effect is a strong activation of the pyridine nucleus, governed primarily by the potent electron-donating amino groups. Electrophilic attack will be directed to the positions most activated by these groups. In the case of this compound, the positions ortho and para to the amino groups are C2 and C4. The C4 position is ortho to the 5-amino group and para to the 6-amino group (relative to the pyridine nitrogen), making it a highly probable site for substitution. The C2 position is ortho to the 6-amino group. The directing influence of the deactivating ester group to the C5 position is overridden by the powerful activating effect of the amino groups. Therefore, electrophilic substitution is expected to occur preferentially at the C4 or C2 positions.

Coordination Chemistry and Metal Complexation Studies of this compound

This compound possesses multiple potential donor sites, making it an interesting ligand for the formation of metal complexes. The key feature for chelation is the presence of two amino groups on adjacent carbons (C5 and C6) of the pyridine ring. This ortho-diamine arrangement is a well-known motif for forming stable five-membered chelate rings with metal ions. asianpubs.org

Ligands containing a 5,6-diamino functionality on an aromatic core have a known affinity for transition metals such as copper (Cu), nickel (Ni), iron (Fe), and cobalt (Co). asianpubs.org The two nitrogen atoms of the diamine moiety can act as a bidentate ligand, coordinating to a single metal center.

In addition to the diamine group, other potential coordination sites in this compound include:

The pyridine ring nitrogen (a common coordination site in pyridine derivatives).

The carbonyl oxygen of the ester group.

Depending on the metal ion, solvent, and reaction conditions, this compound could potentially act as a bidentate or even a tridentate ligand. For example, coordination could occur exclusively through the diamine nitrogens, or it could involve the pyridine nitrogen as well, leading to more complex coordination geometries. The coordination number of the resulting complex, which is the number of donor atoms attached to the central metal ion, can vary but is often 4 or 6 for transition metals. libretexts.org The formation of seven-coordinate complexes with specific macrocyclic ligands has also been documented. rsc.org

Table 2: Potential Coordination Modes of this compound

Coordination ModeDonor Atoms InvolvedPotential Metal Ions
Bidentate Chelation5-NH₂, 6-NH₂Fe(II/III), Cu(I/II), Ni(II), Co(II)
Tridentate Chelation5-NH₂, 6-NH₂, Pyridine-NTransition Metals
Bridging LigandMultiple donor sites coordinating to different metal centersVarious

Comparative Reactivity Analyses with Analogous Nicotinate Esters (e.g., Isopropyl, Ethyl)

The reactivity of this compound can be compared with its analogous esters, such as Ethyl 5,6-diaminonicotinate and Isopropyl 5,6-diaminonicotinate. epo.orggoogleapis.com The primary differences in reactivity among these esters stem from the steric and electronic properties of the alkyl group (methyl, ethyl, isopropyl) attached to the ester oxygen.

The core reactivity of the diaminonicotinate scaffold, particularly reactions involving the pyridine ring or the amino groups, would remain largely the same across this series of esters. However, reactions involving the ester group itself, such as hydrolysis or reduction, will be affected.

Steric Hindrance : The size of the alkyl group increases from methyl to ethyl to isopropyl. This increasing steric bulk hinders the approach of nucleophiles (like hydroxide (B78521) ions in hydrolysis or hydride ions in reduction) to the carbonyl carbon.

Electronic Effects : The alkyl groups are weak electron-donors (positive inductive effect), which slightly increases the electron density on the ester oxygen. This effect is generally minor compared to the steric effect in determining reactivity.

Consequently, the rate of reactions like base-catalyzed hydrolysis or reduction is expected to decrease as the steric bulk of the alkyl group increases. The isopropyl ester, being the most sterically hindered, would be expected to be the least reactive of the three. For example, while methyl nicotinate can be readily hydrolyzed, the rate would be expected to be faster than that for ethyl nicotinate or isopropyl nicotinate under identical conditions. drugbank.com This comparative reactivity is an important consideration in synthetic design, where a more robust (less reactive) ester like the isopropyl ester might be chosen to survive reaction conditions that would cleave a methyl ester.

Table 3: Comparative Properties of 5,6-diaminonicotinate Esters

EsterAlkyl GroupRelative Steric HindranceExpected Relative Rate of Hydrolysis/ReductionReference
This compound-CH₃LowHighest drugbank.comresearchgate.net
Ethyl 5,6-diaminonicotinate-CH₂CH₃MediumMedium epo.org
Isopropyl 5,6-diaminonicotinate-CH(CH₃)₂HighLowest googleapis.com

Applications of Methyl 5,6 Diaminonicotinate in Advanced Organic Synthesis

Utilization as a Crucial Building Block for Diverse Organic Architectures

Methyl 5,6-diaminonicotinate serves as a fundamental building block in organic chemistry, providing a ready-made scaffold for the synthesis of more complex molecules. myskinrecipes.com The presence of vicinal amino groups on the pyridine (B92270) ring allows for a variety of chemical transformations, enabling the construction of fused ring systems. Its utility is demonstrated in its application as a starting material for creating a wide range of organic structures. The reactivity of the amino and ester functional groups can be selectively manipulated to achieve desired molecular frameworks. This adaptability makes it a cornerstone in the design and synthesis of novel organic compounds.

Strategic Precursor for the Synthesis of Fused Heterocyclic Compounds

The strategic placement of the two amino groups on the pyridine core of this compound makes it an ideal precursor for the synthesis of various fused heterocyclic compounds. sioc-journal.cn These fused systems are of great interest due to their prevalence in natural products and pharmaceuticals. The vicinal diamine functionality readily participates in cyclization reactions with a variety of reagents to form five- or six-membered rings fused to the parent pyridine structure.

This compound is a key intermediate in the synthesis of imidazo[1,2-a]pyridine (B132010) scaffolds. epo.org These bicyclic heterocyclic systems are of significant interest in medicinal chemistry due to their wide range of biological activities, including antiviral and anti-ulcer properties. nih.govnih.gov The synthesis often involves the reaction of this compound with appropriate reagents to construct the imidazole (B134444) ring fused to the pyridine core. For instance, it can be used to prepare intermediates that lead to the formation of methyl 2-((4-methoxyphenyl)amino)-1H-imidazo[4,5-b]pyridine-6-carboxylate. googleapis.com The resulting imidazo[1,2-a]pyridine derivatives can be further functionalized to generate a library of compounds for biological screening. nih.govuantwerpen.be Research has shown that the specific substitution pattern on the imidazo[1,2-a]pyridine ring is crucial for its anti-tuberculosis activity. nih.gov

The diamino functionality of this compound also allows for its use in the synthesis of fused pyrimidine (B1678525) and pyrazine (B50134) derivatives. researchgate.net Pyrimidine-containing compounds are known for their diverse biological activities, including analgesic and anticancer properties. globalresearchonline.net The synthesis of fused pyrimidines can be achieved through condensation reactions with various dicarbonyl compounds or their equivalents. organic-chemistry.org Similarly, reaction with α-dicarbonyl compounds can lead to the formation of fused pyrazine rings, which are also important structural motifs in many biologically active molecules. derpharmachemica.com

This compound is a valuable precursor for the synthesis of various other nitrogen-containing fused heterocyclic systems, including triazoles and indazoles. The synthesis of triazole derivatives often involves the reaction of the diamine with reagents that can provide the remaining nitrogen atom for the five-membered ring. nih.govisres.orgraco.cat For example, a mixture of ethyl 5,6-diaminonicotinate was used in the preparation of certain sulfonamide compounds. epo.org Furthermore, the diamino functionality can be diazotized and subsequently cyclized to form indazole derivatives. The ability to construct these diverse heterocyclic scaffolds highlights the versatility of this compound in organic synthesis. researchgate.net

The unique reactivity of this compound opens up possibilities for the exploration of novel condensed heterocyclic frameworks. europeanproceedings.com Organic chemists are constantly seeking to develop new synthetic methodologies to access previously unknown molecular architectures. The combination of the pyridine ring with the reactive diamino groups provides a platform for designing and synthesizing new classes of fused heterocyclic compounds with potentially interesting electronic and biological properties. This exploration is crucial for advancing the field of materials science and drug discovery.

Formation of Triazole, Indazole, and Other Nitrogen-Containing Annulated Systems

Intermediate in the Development of Potentially Bioactive Molecules

A significant application of this compound lies in its role as an intermediate in the development of potentially bioactive molecules. myskinrecipes.com Its use in the synthesis of imidazo[1,2-a]pyridines, for example, has led to compounds with antitubercular activity. nih.gov Furthermore, it has been utilized in the preparation of compounds that are being investigated for their therapeutic potential. googleapis.com The ability to readily synthesize a variety of fused heterocyclic systems from this starting material makes it an important tool for medicinal chemists in the search for new drugs.

Precursor for Kinase Inhibitor Synthesis

The pyridine ring is a common structural motif in a multitude of kinase inhibitors. This compound serves as a key building block for certain classes of these inhibitors. The adjacent amino groups provide a reactive site for cyclization reactions to form fused heterocyclic systems, which often form the core structure of these therapeutic agents. For instance, nicotinic acid derivatives, including this compound, are used as critical intermediates in the synthesis of biologically active molecules such as kinase inhibitors. The synthesis often involves the condensation of the diamine with various reagents to construct an imidazole ring fused to the pyridine core, leading to an imidazopyridine scaffold. This scaffold is a privileged structure in kinase inhibitor design. While direct synthesis examples starting from this compound are specific to proprietary drug discovery programs, its derivatives are noted for their application as intermediates for kinase inhibitors.

Role in the Synthesis of Antimicrobial Agents

The development of novel antimicrobial agents is a critical area of research to combat rising antibiotic resistance. Heterocyclic compounds derived from pyridine precursors have shown promise in this field. This compound and its analogues have been investigated for their potential biological activities, including antimicrobial properties. The diaminonicotinate structure can be modified to produce compounds with inhibitory effects against various pathogens. For example, research into related compounds like Isopropyl 5,6-diaminonicotinate has shown notable inhibitory effects on the growth of bacteria such as Helicobacter pylori. While detailed studies on the direct conversion of this compound to specific antimicrobial drugs are part of ongoing research, its role as a scaffold is recognized. The amino groups can be functionalized to interact with biological targets within microbial cells, potentially disrupting metabolic pathways or other essential processes.

Compound Derivative Target Pathogen Observed Effect
Isopropyl 5,6-diaminonicotinateHelicobacter pyloriInhibitory effect on bacterial growth
General DiaminonicotinatesGram-positive bacteriaPotential inhibitory activity

Intermediate for Indoleamine 2,3-Dioxygenase (IDO) Inhibitors

Indoleamine 2,3-dioxygenase (IDO1) is a crucial enzyme in tryptophan metabolism and a significant target in cancer immunotherapy for its role in tumor immune escape. nih.govgoogle.com The development of small molecule IDO1 inhibitors is a major focus in medicinal chemistry. This compound is a key intermediate in the synthesis of certain IDO1 inhibitors featuring an imidazo[4,5-b]pyridine core. googleapis.com The synthesis involves the reaction of this compound to form this fused heterocyclic system, which serves as a scaffold for further functionalization to achieve potent and selective IDO1 inhibition. googleapis.com For example, a patented process describes the use of this compound to prepare 2-substituted-1H-imidazo[4,5-b]pyridine-6-carboxylic acid derivatives, which are evaluated for their IDO1 inhibitory activity. googleapis.com

Inhibitor Scaffold Target Enzyme Therapeutic Area Precursor
Imidazo[4,5-b]pyridineIndoleamine 2,3-dioxygenase (IDO1)Cancer Immunotherapy nih.govgoogle.comThis compound googleapis.com
PhenylimidazoleIndoleamine 2,3-dioxygenase (IDO1)Cancer Immunotherapy nih.govNot specified

Application in Thrombin Inhibitor Synthesis

Thrombin is a serine protease that plays a central role in blood coagulation, making it a key target for antithrombotic therapies. googleapis.commdpi.com The design and synthesis of direct thrombin inhibitors are vital for treating and preventing thrombotic disorders. This compound has been utilized as a starting material for the synthesis of novel thrombin inhibitors. googleapis.com A specific synthetic pathway involves heating a mixture of methyl-5,6-diaminonicotinate with formic acid and triethyl orthoformate. googleapis.com This reaction facilitates the formation of an imidazopyridine core structure, which is then further elaborated to produce the final inhibitor compound. googleapis.com This highlights the compound's utility in creating the foundational heterocyclic systems required for potent enzyme inhibition. googleapis.comnih.gov

Catalytic Applications and Ligand Design Based on the this compound Scaffold

Beyond its role as a synthetic intermediate, the inherent structural features of the this compound scaffold lend themselves to applications in catalysis and ligand design. The diaminonicotinate structure, with its adjacent amino groups and pyridine nitrogen, provides an excellent platform for creating chelating ligands for metal catalysts. This chelation capability is relevant in various catalytic organic synthesis processes, which are fundamental to the pharmaceutical industry for creating cleaner and more efficient reactions. oatext.com

In the context of modern drug discovery, the core structure of a molecule, or its "scaffold," is a primary determinant of its properties. bhsai.org Ligand design often involves using a known scaffold and modifying its peripheral functional groups to optimize binding to a biological target. ethernet.edu.et The this compound framework serves as such a scaffold. Its rigid pyridine core presents functional groups in a well-defined spatial arrangement, which can be exploited in structure-based ligand design. ethernet.edu.et

Furthermore, the concept of "scaffold hopping" aims to identify structurally novel compounds that retain the biological activity of a known ligand by mimicking its key interaction features. redheracles.netbiosolveit.de The diaminonicotinate core can be considered a bioisosteric replacement for other heterocyclic systems in efforts to discover new chemotypes with improved pharmacokinetic profiles or to circumvent existing patents. bhsai.org The ability to functionalize the two amino groups and the ester group independently provides a high degree of synthetic flexibility, allowing for the creation of diverse compound libraries based on this single, versatile scaffold.

Biological Activities and Pharmacological Investigation of Methyl 5,6 Diaminonicotinate and Its Derivatives

Comprehensive Assessment of Antimicrobial Properties

Derivatives of Methyl 5,6-diaminonicotinate have demonstrated notable antimicrobial activity against a spectrum of pathogens. The diaminonicotinate scaffold is a key feature in the design of new antimicrobial agents. Research into related ester derivatives, such as Isopropyl 5,6-diaminonicotinate (IPDN), has shown significant efficacy against various bacterial strains.

Studies have highlighted promising activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Streptococcus pneumoniae. Furthermore, certain derivatives have shown an inhibitory effect against the growth of Helicobacter pylori, suggesting potential applications in therapies for gastrointestinal infections. The antimicrobial potential is not limited to bacteria. For instance, novel organodiselenide hybrids based on a related methyl anthranilate structure have been synthesized and evaluated. nih.gov One such compound, methyl 2-amino-5-(methylselanyl) benzoate, exhibited antifungal activity comparable to the standard drug clotrimazole (B1669251) and significant antibacterial activity against both Escherichia coli and S. aureus. nih.gov The broad-spectrum potential of these related structures underscores the importance of the core amine-substituted aromatic ester framework in developing new antimicrobial drugs. medwinpublishers.com

Compound/Derivative ClassTarget MicroorganismObserved ActivitySource
Isopropyl 5,6-diaminonicotinateStaphylococcus aureus (Gram-positive)Significant inhibitory activity
Isopropyl 5,6-diaminonicotinateStreptococcus pneumoniae (Gram-positive)Promising antimicrobial results
Isopropyl 5,6-diaminonicotinateHelicobacter pyloriNotable inhibitory effect on bacterial growth
Methyl 2-amino-5-(methylselanyl) benzoateCandida albicans (Fungus)Inhibition Activity (IA%) = 100% (comparable to Clotrimazole) nih.gov
Methyl 2-amino-5-(methylselanyl) benzoateEscherichia coli (Gram-negative)Inhibition Activity (IA%) = 91.3% nih.gov
Methyl 2-amino-5-(methylselanyl) benzoateStaphylococcus aureus (Gram-positive)Inhibition Activity (IA%) = 90.5% nih.gov

Evaluation of Neuroprotective Effects and Associated Mechanisms

There is emerging evidence suggesting that this compound and its derivatives may possess neuroprotective properties. Research indicates a potential role for these compounds in the modulation of neurotransmitter systems, which could pave the way for applications in treating cognitive impairments or neurodegenerative diseases.

The precise mechanisms are a subject of ongoing investigation, but the interaction with specific molecular targets within the central nervous system is key. The pathogenesis of certain types of neuronal death has been linked to the overactivation of N-methyl-D-aspartate (NMDA) receptors. nih.gov Potent, noncompetitive antagonists at NMDA receptors have been shown to mitigate selective neuronal necrosis in the hippocampus and striatum. nih.gov While direct studies on this compound are still developing, the exploration of its derivatives may uncover similar neuroprotective pathways involving the antagonism of excitotoxic receptor activity.

Modulation of Enzyme Activity and Specific Target Engagement

The nicotinic acid derivative structure is a versatile template for designing potent and selective enzyme inhibitors. Derivatives of this compound have been specifically investigated for their ability to modulate the activity of several key enzymes involved in human disease.

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that is a significant target in cancer immunotherapy. mdpi.comwikipedia.org By catalyzing the first and rate-limiting step in tryptophan catabolism, IDO1 depletes the local concentration of tryptophan and produces metabolites known as kynurenines. mdpi.comwikipedia.org This activity suppresses the proliferation of effector T-cells, allowing tumor cells to evade the host immune system. wikipedia.orggoogle.com

This compound has been utilized as a key starting material in the synthesis of novel amide-substituted imidazo (B10784944) compounds designed as potent IDO1 inhibitors. google.com In one synthetic pathway, this compound is reacted with a substituted propanoyl chloride to form an amide intermediate, which is then cyclized to create the final imidazo-pyridine inhibitor. google.com The development of such inhibitors is a critical strategy for reversing tumor immune escape and enhancing the efficacy of immunotherapies. frontiersin.org

Thrombin is a serine protease that plays a central role in the blood coagulation cascade by converting fibrinogen to insoluble fibrin. googleapis.comnih.gov Direct thrombin inhibitors are a focus of intense research for developing orally bioavailable anticoagulant therapies. nih.gov

Patent literature describes the use of this compound as a precursor for synthesizing novel compounds that act as thrombin inhibitors. googleapis.com For example, a mixture of this compound can be reacted with formic acid and triethyl orthoformate to produce a core structure that is further elaborated into a potent thrombin inhibitor. googleapis.com These inhibitors are being investigated for use in treating thrombotic conditions and preventing blood coagulation in stored biological samples. googleapis.com

The versatility of the this compound scaffold extends to the inhibition of other critical enzyme systems. Imidazo-pyridine derivatives synthesized from this compound have been found to be effective inhibitors of the gastrointestinal H+, K+-ATPase, also known as the gastric acid pump. google.com This enzyme is responsible for the final step in gastric acid secretion, and its inhibition is a primary strategy for treating gastrointestinal inflammatory diseases. google.com

In a described synthesis, this compound is refluxed with 3-bromo-2-butanone (B1330396) to form an imidazo[4,5-b]pyridine-6-carboxylate structure, which serves as the foundation for potent acid pump inhibitors. google.com Furthermore, related heterocyclic structures like quinazolines have been investigated as inhibitors of other metabolic enzymes, such as dihydrofolate reductase, highlighting the broad potential of this chemical class to interact with diverse biological pathways. nih.govcymitquimica.com

Inhibition of Thrombin and Related Serine Proteases

Exploration of Antituberculosis Activity in Synthesized Analogues

The global health challenge of tuberculosis (TB) necessitates the discovery of novel therapeutic agents. While direct studies on the antitubercular activity of this compound are limited, its structural motifs are relevant to the design of new anti-TB drugs. nih.gov Research has focused on synthesizing analogues that incorporate the pyridine (B92270) core and evaluating their efficacy against Mycobacterium tuberculosis (M.tb).

One promising approach involves the molecular hybridization of a chalcone (B49325) scaffold with structural fragments from the frontline TB drug isoniazid, which also features a pyridine ring. scielo.br This strategy has led to the synthesis of novel amine-azachalcone derivatives, several of which have demonstrated significant activity against the M.tb H37Rv strain. scielo.br For instance, certain morpholine-containing azachalcones were found to be highly active, with minimum inhibitory concentration (MIC) values superior to the reference drug pyrazinamide. scielo.br These findings underscore the value of the substituted pyridine framework in developing new classes of antitubercular agents. mdpi.commdpi.com

Compound/AnalogueTarget StrainMinimum Inhibitory Concentration (MIC) in µMSource
Amine-azachalcone 17Mycobacterium tuberculosis H37Rv4.85 scielo.br
Amine-azachalcone 15Mycobacterium tuberculosis H37Rv6.62 scielo.br
Amine-azachalcone 12Mycobacterium tuberculosis H37Rv9.54 scielo.br
Ciprofloxacin (Reference)Mycobacterium tuberculosis H37Rv9.43 scielo.br
Pyrazinamide (Reference)Mycobacterium tuberculosis H37Rv26.80 scielo.br

Elucidation of Molecular Mechanisms of Action

The therapeutic effects of chemical compounds are deeply rooted in their interactions with biological systems at the molecular level. Understanding these mechanisms is pivotal for the development of new and improved therapeutic agents. For derivatives of this compound, this involves a detailed examination of how they bind to specific biological targets and modulate subsequent intracellular signaling cascades.

The initiation of a pharmacological response often begins with the binding of a compound to a specific receptor. The diaminonicotinate scaffold is recognized for its ability to participate in hydrogen bonding and metal coordination, which are crucial for receptor interactions. The specificity of this binding is a critical determinant of a drug's efficacy and side-effect profile. While the precise receptor targets for many this compound derivatives are a subject of ongoing investigation, the general mechanism involves the modulation of enzyme or receptor activity.

For instance, certain derivatives have been investigated for their potential as acid pump inhibitors. googleapis.com In such cases, the compound would be expected to bind to specific sites on the proton pump, inhibiting its function. The nature and strength of this binding are influenced by the three-dimensional structure of both the compound and the receptor's binding pocket. Computational methods like docking and scoring are instrumental in predicting these binding affinities and poses, thereby guiding the design of more potent and selective ligands. nih.gov

Pharmacophore modeling is another key strategy. By identifying the essential structural features required for binding to a particular target, researchers can design novel molecules with enhanced affinity and specificity. For example, a pharmacophore model for 5-HT6 receptor antagonists led to the successful design of new ligands with an indole (B1671886) core. nih.gov A similar approach could be applied to this compound derivatives to uncover their primary molecular targets.

Upon receptor binding, a cascade of intracellular events known as a signaling pathway is triggered, ultimately leading to a cellular response. wikipedia.org The modulation of these pathways is the second critical aspect of a compound's mechanism of action. Numerous signaling pathways are crucial for cellular processes like proliferation, differentiation, and survival, and their dysregulation is often implicated in disease. nih.gov

Derivatives of this compound may influence a variety of these pathways. For example, the MAPK/ERK pathway, which is central to cell division, is a common target for therapeutic intervention, especially in cancer. wikipedia.orgnih.gov Other significant pathways that could potentially be modulated include the PI3K/AKT/mTOR and Wnt/β-catenin pathways, both of which play integral roles in cell growth and development. nih.gov

Investigating the impact of these compounds on signaling pathways often involves techniques such as Western blotting to measure the phosphorylation status of key proteins within the cascade. For instance, studies on other therapeutic agents have examined their effects on the phosphorylation of proteins like JNK and AKT to understand their influence on cell proliferation and apoptosis. medsci.org Similar experimental approaches would be necessary to delineate the specific intracellular signaling events modulated by this compound and its analogs.

PathwayKey FunctionsPotential Modulation by Bioactive Compounds
MAPK/ERK Pathway Regulates cell division, proliferation, and differentiation. wikipedia.orgnih.govInhibition or activation can affect cancer cell growth.
PI3K/AKT/mTOR Pathway Controls cell growth, survival, and metabolism. nih.govDysregulation is common in many cancers; a key target for therapy.
Wnt/β-catenin Pathway Crucial for embryonic development and stem cell maintenance. nih.govAberrant signaling is linked to various diseases.
JNK Signaling Pathway Involved in apoptosis (programmed cell death) and inflammatory responses. medsci.orgModulation can influence cell survival and inflammation.

Receptor Binding Dynamics and Specificity Studies

Structure-Activity Relationship (SAR) Studies for Biological Optimization

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. nih.gov For this compound and its derivatives, SAR studies are crucial for optimizing their pharmacological properties.

The ester group in this compound is a key site for modification to fine-tune the compound's properties. Changing the ester from a methyl to an isopropyl group, for instance, can enhance lipophilicity. This increased lipophilicity can improve the compound's ability to cross cell membranes, potentially leading to better bioavailability and efficacy.

Systematic modifications of the ester group, such as synthesizing a series of analogs with different alkyl or aryl esters, would allow for a quantitative assessment of how this position influences biological potency. For example, comparing the activity of methyl, ethyl, and isopropyl esters can reveal important trends related to steric bulk and electronics at this site.

ModificationExample CompoundPotential Impact
Methyl Ester This compoundBaseline compound for comparison.
Isopropyl Ester Isopropyl 5,6-diaminonicotinateIncreased lipophilicity, potentially improved membrane permeability.
Other Alkyl Esters Ethyl, Propyl, Butyl EstersGradual changes in size and lipophilicity to probe SAR. googleapis.com

The pyridine ring is a common scaffold in many approved drugs, and its substitution pattern can have a profound effect on pharmacological activity. researchgate.netnih.gov For this compound, the two amino groups at the 5- and 6-positions are key features. Modifications at these positions, or the introduction of other substituents on the pyridine ring, can dramatically alter the compound's pharmacological profile.

Rational drug design aims to develop new therapeutic agents based on a known biological target or an existing lead compound. nih.gov Scaffold-switching, or scaffold hopping, is a powerful strategy within rational design where the core structure (scaffold) of a known active molecule is replaced with a different, often structurally distinct, scaffold while aiming to retain or improve biological activity. nih.gov

This approach can lead to the discovery of novel chemical classes with improved properties, such as enhanced potency, better pharmacokinetic profiles, or reduced off-target effects. For derivatives of this compound, this could involve replacing the diaminopyridine core with other heterocyclic systems that maintain a similar spatial arrangement of key functional groups. The goal is to identify new scaffolds that can serve as a foundation for the development of the next generation of therapeutic agents. nih.gov

Advanced Spectroscopic and Computational Methodologies in Research

High-Resolution Spectroscopic Characterization for Structural Confirmation (e.g., NMR, FT-IR, Mass Spectrometry)

The definitive identification and structural confirmation of Methyl 5,6-diaminonicotinate are accomplished through a combination of high-resolution spectroscopic methods. Techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) are indispensable for verifying the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra provide detailed information about the hydrogen and carbon framework of the molecule. The chemical shifts, splitting patterns, and integration of peaks in the ¹H NMR spectrum confirm the presence and connectivity of the aromatic protons, the amino group protons, and the methyl ester protons. Similarly, ¹³C NMR spectroscopy identifies the number and electronic environment of each carbon atom, including the carbonyl carbon of the ester and the carbons of the pyridine (B92270) ring. While specific spectral data can vary slightly based on solvent and instrument calibration, typical expected values are crucial for structural verification.

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR analysis is used to identify the functional groups present in this compound. Characteristic absorption bands confirm the presence of N-H bonds in the amino groups, C=O stretching of the ester, C-N bonds, and the aromatic C=C and C-H bonds of the pyridine ring. For instance, the region between 3200-3400 cm⁻¹ typically shows peaks corresponding to the N-H stretching vibrations of the amino groups, while a strong absorption around 1735 cm⁻¹ is indicative of the carbonyl (C=O) group in the ester. researchgate.net

Mass Spectrometry (MS): This technique provides the exact molecular weight and elemental composition of the compound. For this compound (C₇H₉N₃O₂), the expected monoisotopic mass is approximately 167.0695 Da. nih.gov Electrospray ionization (ESI) is a common method used, where the molecule is observed as a protonated species [M+H]⁺. In one study involving the synthesis of a derivative, the starting material, this compound, was used to prepare an imidazo[4,5-b]pyridine derivative, with reaction progress monitored by LC-MS. googleapis.com

Table 1: Spectroscopic and Physicochemical Data for this compound

Property Data Source(s)
Molecular Formula C₇H₉N₃O₂ nih.govbldpharm.com
Molecular Weight 167.17 g/mol nih.govbldpharm.com
Monoisotopic Mass 167.069476538 Da nih.gov
Physical Form Solid cymitquimica.comsigmaaldrich.com
Melting Point 154-155 °C prepchem.com
IUPAC Name methyl 5,6-diaminopyridine-3-carboxylate nih.gov

| InChIKey | KZFTZZIOEVUOOT-UHFFFAOYSA-N | sigmaaldrich.com |

Advanced Chromatographic Techniques for Purity Profiling and Separation

The assessment of purity and the separation of this compound from reaction mixtures or impurities are critical steps in its research and application. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the primary techniques employed for this purpose. bldpharm.comambeed.com

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for determining the purity of this compound. Using a suitable stationary phase, such as a C18 column, and an optimized mobile phase, a sharp, symmetrical peak corresponding to the compound can be obtained. The area of this peak relative to the total area of all peaks in the chromatogram provides a quantitative measure of purity. In a patent describing the synthesis of imidazo[4,5-b]pyridine-based compounds, HPLC analysis indicated the extent of conversion of starting materials, including a derivative of this compound. googleapis.com

Liquid Chromatography-Mass Spectrometry (LC-MS): This hybrid technique combines the separation power of HPLC with the detection specificity of mass spectrometry. It is particularly useful for identifying and quantifying trace-level impurities. As the separated components elute from the chromatography column, they are ionized and their mass-to-charge ratio is determined. This allows for the unambiguous identification of the main compound and any related substances. In one reported synthesis, an LC-MS analysis of a reaction involving this compound showed the product ion at an m/z of 299.1 [M+H]⁺ with a retention time of 1.96 minutes under the specified conditions. googleapis.com

These chromatographic methods are essential for quality control, ensuring that the compound meets the required purity specifications for subsequent research, such as in biological assays or further chemical synthesis. lcms.cz

X-ray Crystallography for Elucidating Solid-State Structures of Derivatives

While a crystal structure for this compound itself is not prominently available in the reviewed literature, X-ray crystallography is a powerful technique used to determine the precise three-dimensional arrangement of atoms in the solid state for its derivatives. This method provides unequivocal proof of structure, including bond lengths, bond angles, and intermolecular interactions like hydrogen bonding and crystal packing.

Computational Chemistry and Molecular Modeling Studies

Computational methods are increasingly used to complement experimental research by providing predictive insights into the properties and behavior of molecules like this compound at an atomic level.

Quantum chemical calculations, often employing Density Functional Theory (DFT) or Hartree-Fock (HF) methods, are used to investigate the electronic properties of a molecule. inlibrary.uz These calculations can determine the distribution of electron density, the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the molecular electrostatic potential.

The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. inlibrary.uz A smaller gap suggests the molecule is more likely to be reactive. The distribution of charges on the atoms can predict sites susceptible to nucleophilic or electrophilic attack. For instance, quantum chemical studies on a related benzimidazole (B57391) derivative, methyl n-(6-propylsulfanyl-1h benzimidazol-2-yl)carbamate, used the RHF method to determine parameters like HOMO-LUMO energies, charge distribution, and dipole moment to understand its electronic structure and potential as a coordinating ligand. inlibrary.uz Such calculations could similarly predict the reactivity of the amino groups and the pyridine nitrogen in this compound.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-receptor interactions. Although specific docking studies for this compound were not detailed in the searched results, its derivatives have been part of such investigations. For example, molecular docking models were used to suggest that an amine group in the "tail" of a novel class of T1R2/T1R3 receptor modulators was key for interaction with the binding pocket. acs.org Given its structure, this compound could be modeled to explore its potential interactions with various biological targets, such as kinases or other enzymes where its diaminopyridine core could act as a hinge-binding motif.

Molecular dynamics (MD) simulations can further refine docking poses and study the stability of the ligand-protein complex over time, providing a more dynamic picture of the binding event.

Computational chemistry offers powerful tools for predicting the most likely pathways for chemical reactions, identifying transition states, and calculating reaction energies. researchgate.net This in silico approach can save significant experimental time and resources by focusing efforts on the most plausible synthetic routes. engineering.org.cn By modeling the reactants, intermediates, transition states, and products, researchers can construct a detailed energy profile for a proposed reaction mechanism. nih.gov For a molecule like this compound, these methods could be used to predict the outcomes of various transformations, such as the cyclization reactions it is often used for, or to understand its stability under different conditions. Modern approaches even leverage artificial intelligence and machine learning, trained on vast datasets of known reactions, to predict retrosynthetic pathways and reaction outcomes with increasing accuracy. engineering.org.cn

Future Research Directions and Translational Perspectives

Exploration of Uncharted Synthetic Routes and Methodologies for Methyl 5,6-diaminonicotinate

The conventional synthesis of this compound typically involves the reduction of a nitro-group precursor. A common laboratory-scale method is the catalytic hydrogenation of methyl 6-amino-5-nitronicotinate using a palladium-on-carbon catalyst with hydrogen gas, which yields the final product in good purity after recrystallization. prepchem.com An alternative established route involves the reduction of 5-nitro-6-aminonicotinic acid with tin(II) chloride, followed by esterification of the resulting diaminonicotinic acid with methanol (B129727). anichemllc.com

While effective, these methods present opportunities for improvement, particularly in exploring uncharted synthetic strategies that may offer higher efficiency, better safety profiles, or access to novel analogues. Future research could focus on:

Direct C-H Amination: Investigating transition-metal-catalyzed C-H amination reactions on a suitable nicotinic acid ester precursor could provide a more atom-economical route, avoiding the use of nitro intermediates.

Novel Catalytic Systems: Exploring alternative catalytic systems for the reduction of the nitro group, such as using different metals (e.g., nickel, iron) or non-precious metal catalysts, could lead to more cost-effective and sustainable processes.

Flow Chemistry: Adapting existing syntheses to continuous-flow reactors could enhance reaction control, improve safety by minimizing the accumulation of hazardous intermediates, and facilitate easier scale-up.

Buchwald-Hartwig and Ullmann-type Couplings: Investigating double amination reactions on di-halogenated pyridine (B92270) precursors could offer a modular approach to synthesizing not only the parent compound but also a wide range of N-substituted derivatives. A streamlined synthesis of diaminopyridines has been reported using Palladium-catalyzed reactions, indicating a promising avenue for development. researchgate.net

Synthetic Route Precursor Key Reagents General Observations Citation
Catalytic HydrogenationMethyl 6-amino-5-nitronicotinateH₂, Palladium-on-carbonStandard, high-purity laboratory method. prepchem.com
Stannous Chloride Reduction5-Nitro-6-aminonicotinic acidSnCl₂, HCl, then MethanolTwo-step process involving reduction then esterification. anichemllc.com
Exploratory: Pd-catalyzed AminationDihalonicotinate PrecursorAmmonia source, Pd catalyst, LigandPotentially more versatile for creating derivatives. researchgate.net

Rational Design and Diversification of this compound Derivatives for Enhanced Efficacy

This compound is a valuable scaffold in medicinal chemistry. Its ortho-diamine functionality is ideal for constructing fused heterocyclic systems, such as imidazo[4,5-b]pyridines. These derivatives have been investigated for various therapeutic targets, including as modulators for the melanocortin-4 receptor (MC4R), which is implicated in obesity. googleapis.com

Future efforts in rational drug design will likely focus on leveraging the compound's structural features to enhance efficacy, selectivity, and pharmacokinetic properties. Key strategies include:

Scaffold Hopping and Bioisosteric Replacement: Systematically replacing the core structure or its functional groups with bioisosteres to improve binding interactions or metabolic stability.

Structure-Based Design: Utilizing computational modeling and the known structures of biological targets to design derivatives with optimized interactions. The diaminonicotinate scaffold facilitates hydrogen bonding and metal coordination, which can be exploited in drug design.

Lipophilicity Modulation: Modifying the methyl ester to other esters, such as the isopropyl ester, can enhance lipophilicity and improve membrane permeability, potentially leading to better bioavailability. The ester group can be systematically varied to tune the compound's properties for specific therapeutic applications.

Derivative Type Design Rationale Potential Therapeutic Target Citation
Fused ImidazopyridinesCyclization of the ortho-diamine creates a rigid, biologically active scaffold.Kinases, GPCRs (e.g., MC4R) googleapis.com
N-Substituted AnaloguesFunctionalization of the amino groups to explore new binding pockets.Various enzymes and receptors
Alternative Esters (e.g., Isopropyl, Ethyl)Increase lipophilicity, modulate solubility, and improve membrane permeability.Targets requiring CNS penetration or improved oral absorption
Amide DerivativesReplace the ester with an amide to introduce new hydrogen bonding capabilities and alter metabolic stability.Various enzymes and receptors

Potential Applications in Materials Science, Supramolecular Chemistry, and Beyond

The unique structure of this compound, featuring adjacent amino groups and a conjugated ester, presents opportunities beyond pharmaceuticals. The ortho-diamine moiety is a well-known chelating agent for metal ions and a versatile unit for forming stable, ordered structures through hydrogen bonding.

Future research could unlock its potential in:

Supramolecular Chemistry: The molecule's capacity for self-assembly through hydrogen bonding could be exploited to create complex supramolecular architectures like gels, liquid crystals, or molecular capsules. The pyridine nitrogen and amino groups provide multiple sites for non-covalent interactions.

Metal-Organic Frameworks (MOFs) and Coordination Polymers: The ortho-diamine functionality can act as a robust ligand for coordinating with metal ions. This could enable the synthesis of novel MOFs or coordination polymers with potential applications in gas storage, catalysis, or as sensors.

Organic Electronics: Pyridine-based compounds are used in organic light-emitting diodes (OLEDs) and other electronic materials. bldpharm.com The electron-rich nature of the diaminopyridine ring suggests that derivatives of this compound could be explored as building blocks for new conductive polymers or organic semiconductors.

Nanomaterials: The compound could be used to functionalize nanoparticles or create macrocyclic ligands for advanced materials. For instance, diaminopyridines have been used in the synthesis of tetraaza macrocyclic ligands, which can form complexes with various metals for catalytic or imaging applications. researchgate.net

Integration with Combinatorial Chemistry and High-Throughput Screening for Drug Discovery

The future of drug discovery relies heavily on the rapid synthesis and screening of large numbers of compounds. This compound is an ideal starting point for generating extensive chemical libraries due to its multiple reactive sites. The two amino groups and the methyl ester can be readily functionalized, allowing for the creation of a vast array of derivatives from a single core structure.

The integration of this scaffold with modern drug discovery platforms involves:

Combinatorial Library Synthesis: Using split-mix or parallel synthesis techniques to react the diamine core with a wide variety of building blocks (e.g., aldehydes, carboxylic acids, isocyanates) to produce libraries containing thousands to millions of distinct compounds. nih.govamericanpeptidesociety.org These libraries can be designed to explore a broad chemical space to identify novel bioactive molecules. nih.govbeilstein-institut.de

High-Throughput Screening (HTS): Screening these libraries against a panel of biological targets (e.g., enzymes, receptors, whole cells) to identify "hit" compounds. The structural diversity enabled by the this compound core increases the probability of finding compounds with desired biological activity.

Fragment-Based Drug Discovery (FBDD): The compound itself can be considered a fragment that can be optimized and grown into a more potent drug candidate once a weak-binding hit is identified through screening. The generation of diazacyclic and triazacyclic small-molecule libraries from vicinal diamines has proven useful for identifying highly active compounds. researchgate.net

Library Input 1 (R1) Library Input 2 (R2) Resulting Structure Type Potential Diversity
Aldehydes (R-CHO)-ImidazopyridineBased on number of aldehydes
Carboxylic Acids (R-COOH)Carboxylic Acids (R'-COOH)Bis-acylated diamineBased on combinations of acids
Isocyanates (R-NCO)-Urea derivativesBased on number of isocyanates
Sulfonyl Chlorides (R-SO₂Cl)-Sulfonamide derivativesBased on number of sulfonyl chlorides

Sustainable and Eco-Friendly Chemical Synthesis Approaches for Industrial Scalability

As the potential applications of this compound and its derivatives grow, so does the need for sustainable and scalable manufacturing processes. Future research will be critical in developing green chemistry approaches that minimize waste, reduce energy consumption, and utilize environmentally benign materials.

Key areas for development include:

Enzymatic Catalysis: The use of enzymes, such as lipases or amidases, could offer highly selective and environmentally friendly methods for synthesis. For example, the lipase (B570770) Novozym® 435 has been successfully used for the synthesis of nicotinamide (B372718) derivatives in continuous-flow microreactors, a technique that could be adapted for this compound. googleapis.com This approach often proceeds under mild conditions (e.g., lower temperatures) and can lead to high product yields. googleapis.com

Green Solvents: Replacing traditional volatile organic compounds (VOCs) with greener alternatives like water, supercritical fluids, or bio-based solvents (e.g., tert-amyl alcohol) would significantly reduce the environmental impact of the synthesis. googleapis.com

Continuous-Flow Manufacturing: As mentioned, shifting from batch to continuous-flow processing can improve safety, efficiency, and consistency, which are crucial for industrial-scale production. googleapis.com This also allows for better control over reaction parameters, potentially leading to higher yields and purity.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product, thereby minimizing waste. This can be assessed using green chemistry metrics like Atom Economy (AE) and Process Mass Intensity (PMI). googleapis.com A patent for the industrial production of 2,3-diaminopyridine (B105623) highlights the importance of cost-effective processes and the use of environmentally non-hazardous solvents for extraction. google.com

Green Chemistry Metric Description Goal for Sustainable Synthesis Citation
Atom Economy (AE) The measure of the amount of starting materials that end up in the final product.Maximize (approaching 100%) googleapis.com
Process Mass Intensity (PMI) The ratio of the total mass used in a process to the mass of the final product.Minimize (approaching 1) googleapis.com
E-Factor The mass ratio of waste to desired product.Minimize (approaching 0) googleapis.com
Solvent Selection Choice of solvents based on safety, health, and environmental criteria.Use of benign or recyclable solvents (e.g., water, ethanol (B145695), tert-amyl alcohol). googleapis.comgoogle.com

Q & A

Q. How can the synthesis of methyl 5,6-diaminonicotinate be optimized to improve yield and purity?

  • Methodological Answer : Optimization involves systematic variation of reaction parameters such as temperature (20–80°C), solvent polarity (e.g., ethanol vs. DMF), and stoichiometry of reagents (e.g., molar ratios of nicotinic acid derivatives to methylating agents). Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) and recrystallization (solvent: ethanol/water) should be validated by HPLC (C18 column, UV detection at 254 nm) to confirm purity ≥95% . Reaction progress can be monitored using TLC (Rf ~0.3 in ethyl acetate) and FT-IR to track amine and ester functional groups .

Q. What are the recommended handling and storage protocols for this compound?

  • Methodological Answer : Store in airtight, light-resistant containers at 2–8°C under inert gas (e.g., argon) to prevent oxidation. Use PPE (nitrile gloves, lab coat, safety goggles) due to potential skin/eye irritation. In case of exposure, rinse affected areas with water for 15 minutes and consult a physician . Conduct all reactions in a fume hood to minimize inhalation risks .

Q. How can the structural identity of this compound be confirmed?

  • Methodological Answer : Use a combination of:
  • NMR : 1H^1H NMR (DMSO-d6) for amine protons (δ 5.8–6.2 ppm) and methyl ester (δ 3.7 ppm).
  • Mass Spectrometry : ESI-MS to confirm molecular ion [M+H]+^+ at m/z 182.1.
  • X-ray Crystallography : If single crystals are obtained, compare unit cell parameters (e.g., space group, bond angles) with literature data .

Advanced Research Questions

Q. What factors influence the regioselectivity of this compound in cycloaddition reactions?

  • Methodological Answer : Regioselectivity is governed by electronic (e.g., electron-donating amino groups activating C5/C6 positions) and steric effects. Computational modeling (e.g., DFT at M06-2X/6-311+G(2df,p) level) can predict transition state energies and frontier molecular orbital interactions. Experimentally, vary substituents (e.g., electron-withdrawing groups at C2) and monitor product ratios via 1H^1H NMR or HPLC .

Q. How should researchers resolve contradictions in reported bioactivity data for this compound derivatives?

  • Methodological Answer :
  • Cross-validate assays : Compare results across multiple platforms (e.g., enzymatic vs. cell-based assays).
  • Control variables : Ensure consistent purity (>98%), solvent (e.g., DMSO concentration ≤0.1%), and incubation times.
  • Meta-analysis : Use systematic review frameworks (e.g., PICOT) to assess study heterogeneity and bias .

Q. What computational strategies are effective for modeling this compound’s interactions with biological targets?

  • Methodological Answer :
  • Docking simulations : Use AutoDock Vina with flexible ligand parameters and rigid receptor (PDB ID: 1XYZ).
  • MD simulations : Run 100-ns trajectories in GROMACS with CHARMM36 force field to assess binding stability.
  • QSAR : Corrogate electronic descriptors (HOMO-LUMO gaps, Mulliken charges) with IC50_{50} values from inhibition assays .

Q. How can researchers design experiments to probe the stability of this compound under varying pH conditions?

  • Methodological Answer :
  • pH stability study : Prepare buffered solutions (pH 2–12), incubate compound at 37°C for 24–72 hours, and quantify degradation via LC-MS.
  • Kinetic analysis : Fit degradation data to first-order models to calculate half-life (t1/2t_{1/2}) and identify pH-sensitive functional groups (e.g., ester hydrolysis at pH >10) .

Methodological Best Practices

Q. What are the key considerations for reporting this compound data in publications?

  • Guidelines :
  • Experimental section : Detail synthetic procedures, purification steps, and characterization data (e.g., NMR shifts, HRMS).
  • Reproducibility : Include error margins (e.g., ±SD for triplicate experiments) and raw data in supplementary files.
  • Ethics : Disclose conflicts of interest and funding sources .

Q. How can researchers incorporate green chemistry principles into this compound synthesis?

  • Strategies :
  • Solvent selection : Replace DMF with cyclopentyl methyl ether (CPME), a greener alternative.
  • Catalysis : Use immobilized enzymes or recyclable catalysts (e.g., Fe3_3O4_4 nanoparticles) to reduce waste.
  • Atom economy : Optimize stoichiometry to minimize byproducts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.